molecular formula C13H11Cl2N3O3 B4327982 METHYL 3-[(2,4-DICHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

METHYL 3-[(2,4-DICHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

Cat. No.: B4327982
M. Wt: 328.15 g/mol
InChI Key: BBKKKPYXJBCBCN-UHFFFAOYSA-N
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Description

Methyl 3-{[(2,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis. Its unique structure, which includes a pyrazole ring and a dichlorophenyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(2,4-DICHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This process can be carried out under various conditions, including acid-catalyzed propargylation followed by base-mediated cyclization . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the dichlorophenyl group with the nucleophile.

Mechanism of Action

The mechanism of action of METHYL 3-[(2,4-DICHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as succinate dehydrogenase, which plays a crucial role in the mitochondrial respiration chain . This inhibition can disrupt cellular energy production, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(2,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate stands out due to its unique combination of a pyrazole ring and a dichlorophenyl group, which imparts distinct chemical properties and reactivity. Its diverse applications in various fields further highlight its significance in scientific research and industry.

Properties

IUPAC Name

methyl 5-[(2,4-dichlorophenyl)carbamoyl]-2-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3/c1-18-11(13(20)21-2)6-10(17-18)12(19)16-9-4-3-7(14)5-8(9)15/h3-6H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKKKPYXJBCBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 3-[(2,4-DICHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
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METHYL 3-[(2,4-DICHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
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METHYL 3-[(2,4-DICHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
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METHYL 3-[(2,4-DICHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
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METHYL 3-[(2,4-DICHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
Reactant of Route 6
METHYL 3-[(2,4-DICHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

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